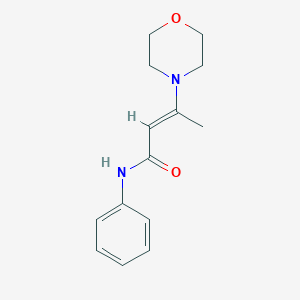

N-Phenyl-3-morpholinocrotonamide

Description

Structural Context within N-Substituted Amides and Enamides

N-Phenyl-3-morpholinocrotonamide belongs to the broad class of N-substituted amides and, more specifically, to the enamide subclass. Enamides are characterized by an N-acyl group attached to an enamine, which imparts a unique reactivity profile. The electron-withdrawing nature of the amide group decreases the electron density and nucleophilicity of the enamide double bond, making them more stable than their enamine counterparts. beilstein-journals.org This stability is a key feature that allows for their application in a variety of synthetic transformations. beilstein-journals.org

The dual reactivity of enamides, possessing a nucleophilic center at the β-position and a latent electrophilic site at the α-position, makes them valuable in organic synthesis for creating complex molecular architectures. acs.org Their utility is further demonstrated in their participation in transition-metal catalysis, photochemistry, and asymmetric catalysis. acs.org The direct synthesis of enamides from amides represents a significant area of research, with methods being developed to achieve this transformation efficiently. acs.orgscispace.com

The Crotonamide (B15916) Moiety: Significance in Organic Synthesis and Reactivity

The crotonamide core is an unsaturated amide that provides a versatile scaffold for chemical synthesis. Its structure allows for various chemical reactions, including hydrolysis to crotonic acid and ammonia (B1221849), and reduction to the corresponding amines. smolecule.com The double bond in the crotonamide structure is a key feature that distinguishes its reactivity from saturated amides. smolecule.com

In the context of organic synthesis, the crotonamide moiety can participate in multicomponent reactions and cycloaddition reactions to form complex heterocyclic structures. nih.gov For instance, it has been utilized in the synthesis of yohimbine (B192690) and corynanthe alkaloid analogs. nih.gov Furthermore, the crotonamide scaffold has been a starting point for the total synthesis of natural products, such as in the Mitsunobu reaction to create bicyclic and tricyclic compounds. mdpi.com

Role of the Morpholine (B109124) Heterocycle in Chemical and Preclinical Research

The morpholine ring is a saturated heterocycle that is frequently incorporated into bioactive molecules and approved drugs due to its favorable physicochemical and metabolic properties. nih.gov It is considered a "privileged structure" in medicinal chemistry because of its ability to improve a compound's pharmacokinetic profile, including solubility and metabolic stability. nih.govresearchgate.net The secondary nitrogen in the morpholine ring is a versatile site for functionalization, allowing for the attachment of various molecular scaffolds. tandfonline.com

In preclinical research, morpholine derivatives have shown a wide range of biological activities and have been investigated for their potential in treating various diseases. tandfonline.comsci-hub.se The morpholine moiety can enhance the potency of a molecule by interacting with biological targets and can be crucial for the pharmacophore of certain enzyme inhibitors. nih.govresearchgate.net Its incorporation into lead compounds is a common strategy to address issues related to toxicity and to improve drug-like properties. sci-hub.sebiosynce.com

| Feature | Description |

| Physicochemical Properties | Enhances solubility and metabolic stability. nih.govresearchgate.net |

| Synthetic Versatility | The secondary nitrogen allows for easy functionalization. tandfonline.com |

| Biological Activity | Contributes to a wide range of pharmacological activities. tandfonline.comsci-hub.se |

| Drug Design | Used to improve potency and pharmacokinetic profiles of lead compounds. nih.govsci-hub.sebiosynce.com |

Current Research Landscape and Gaps Pertaining to this compound

The current research landscape for this compound is primarily centered on its synthesis and potential as a scaffold for more complex molecules. While the individual components—the N-substituted amide, crotonamide, and morpholine—are well-studied, the specific combination in this compound presents unique opportunities for investigation.

A significant gap in the research is the limited number of studies dedicated solely to the biological activities and potential therapeutic applications of this compound itself. While the properties of its constituent parts suggest potential, dedicated preclinical studies are needed to elucidate its specific pharmacological profile. Future research would benefit from a more direct investigation into the synthesis, characterization, and biological evaluation of this particular compound to fully understand its potential contributions to chemical and biological science.

Structure

3D Structure

Properties

Molecular Formula |

C14H18N2O2 |

|---|---|

Molecular Weight |

246.3g/mol |

IUPAC Name |

(E)-3-morpholin-4-yl-N-phenylbut-2-enamide |

InChI |

InChI=1S/C14H18N2O2/c1-12(16-7-9-18-10-8-16)11-14(17)15-13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,15,17)/b12-11+ |

InChI Key |

RKWCRGHPMNSTCV-VAWYXSNFSA-N |

SMILES |

CC(=CC(=O)NC1=CC=CC=C1)N2CCOCC2 |

Isomeric SMILES |

C/C(=C\C(=O)NC1=CC=CC=C1)/N2CCOCC2 |

Canonical SMILES |

CC(=CC(=O)NC1=CC=CC=C1)N2CCOCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Phenyl 3 Morpholinocrotonamide and Analogues

Divergent and Convergent Synthetic Strategies for the Crotonamide (B15916) Framework

The construction of the core crotonamide scaffold of N-Phenyl-3-morpholinocrotonamide can be approached through two primary strategic plans: divergent and convergent synthesis. These strategies offer distinct advantages in terms of efficiency, flexibility, and the ability to generate molecular diversity.

In contrast, a divergent synthesis begins with a common core structure that is progressively elaborated and modified to yield a library of different compounds. mdpi.comwikipedia.org This approach is particularly powerful for creating analogues of this compound. bohrium.comnih.gov For instance, a synthesis could start from a simple crotonate ester. This common intermediate could then be reacted with a variety of secondary amines (including morpholine) to introduce the β-amino group. Subsequent amidation with different anilines would lead to a diverse set of final products. The key advantage of a divergent strategy is its ability to rapidly generate numerous analogues from a single advanced intermediate, which is invaluable for structure-activity relationship (SAR) studies. mdpi.comnih.govnih.gov The choice between these strategies depends on the specific goals of the synthesis: convergence for efficiently producing a single target and divergence for exploring a range of related structures. wikipedia.org

Functionalization and Derivatization Approaches to the Morpholine (B109124) Moiety

The morpholine ring is a common scaffold in medicinal chemistry, valued for its ability to improve the pharmacokinetic properties of molecules. nih.gove3s-conferences.org Functionalization and derivatization of the morpholine moiety within this compound allow for the fine-tuning of its biological and physical properties.

Approaches to creating analogues with modified morpholine rings can be categorized into two main types:

Building from functionalized precursors: This involves synthesizing the target molecule using pre-functionalized morpholine derivatives. A wide array of substituted morpholines can be synthesized through various methods, including the annulation of 1,2-amino alcohols. chemrxiv.org For example, using a C-substituted morpholine in the initial conjugate addition step would yield an analogue with a modified heterocyclic ring.

Post-synthetic modification: This strategy involves modifying the morpholine ring after the core this compound structure has been assembled. While the morpholine ring itself is relatively stable, adjacent positions can sometimes be functionalized. For instance, if a morpholin-2-one (B1368128) precursor is used, the position alpha to the nitrogen and carbonyl can be functionalized via cross-dehydrogenative coupling (CDC) reactions before the final synthetic steps. mdpi.com

Derivatization can also involve replacing the entire morpholine ring with other cyclic amines, such as piperidine (B6355638) or thiomorpholine, to explore the impact of ring size, heteroatom composition, and conformation on the molecule's properties. mdpi.com These modifications are crucial for developing a comprehensive understanding of the molecule's structure-activity relationship. e3s-conferences.org

Catalytic and Stereoselective Synthesis of this compound

Achieving stereoselectivity in the synthesis of this compound is crucial, as the geometry of the double bond (E/Z isomerism) can significantly impact its biological activity. Catalytic methods offer the most efficient route to control this aspect of the molecule's structure.

Palladium-catalyzed reactions are particularly useful for the stereoselective synthesis of substituted alkenes. For instance, a Heck-type reaction or a Suzuki coupling could be envisioned to construct the crotonamide backbone with a defined stereochemistry. Furthermore, palladium catalysis is effective in constructing cyclic structures, and similar mechanisms involving oxidative addition, alkene insertion, and reductive elimination could be applied to related syntheses. organic-chemistry.org

Chemoselectivity is key when dealing with multifunctional molecules. In the context of synthesizing the crotonamide framework, a chemoselective amination process would involve the selective reaction of an amine with a suitable precursor, such as a β-keto amide, without affecting other reactive sites in the molecule. The synthesis of α-aminonitriles, for example, has been achieved with a high degree of chemoselectivity using catalysts that differentiate between sterically hindered and electronically withdrawn functional groups. nih.gov A similar principle could be applied to the synthesis of this compound, where a catalyst could direct the addition of morpholine to the β-position of an acetoacetyl anilide precursor, followed by dehydration to yield the desired crotonamide.

Enamines and related compounds are versatile intermediates in organic synthesis. organic-chemistry.org Analogues of this compound can be prepared using β-substituted enamines as precursors. For example, reacting a β-ketoester with morpholine would generate a β-morpholino enoate. This intermediate could then be converted to the corresponding amide through reaction with aniline, potentially mediated by a coupling agent or via aminolysis. This route provides flexibility in introducing various substituents on the crotonamide backbone and the N-phenyl ring. The synthesis of enamines can be achieved through various methods, including the coupling of vinyl bromides with amines. organic-chemistry.org

Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling reactions to proceed under mild conditions using visible light. nih.gov This strategy can be applied to the synthesis of amides, including this compound.

One approach involves the coupling of tertiary amines and carboxylic acids. acs.orgnih.gov A visible-light-promoted, iridium-catalyzed protocol can achieve amide synthesis via an initial α-C-H oxidation of the tertiary amine, followed by C-N bond cleavage and subsequent coupling with an activated carboxylic acid. acs.orgnih.gov

Another powerful photoredox method involves the dual use of a nickel and a photoredox catalyst for the N-arylation of amides. oup.com This reaction proceeds through the formation of an N-centered amidyl radical via a proton-coupled electron transfer (PCET) mechanism, which then couples with an aryl halide. oup.com This approach is notable for its ability to arylate even sterically hindered secondary amides under mild conditions. oup.com These light-driven methods represent a sustainable and efficient platform for constructing the amide bond in complex molecules. nih.gov

| Photoredox Approach | Catalyst System | Reactants | Mechanism Highlight |

|---|---|---|---|

| Amide Synthesis from Tertiary Amines | Iridium photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbpy)]PF6) | Tertiary Amine + Carboxylic Acid | α-C–H oxidation followed by C-N cleavage and amide formation. acs.orgnih.gov |

| Amide N-Arylation | Nickel/Photoredox dual catalyst | Secondary Amide + Aryl Halide | Formation of N-centered amidyl radical via PCET. oup.com |

| Aminocarbonylation | Cobalt catalyst (e.g., Co2(CO)8) / Visible light | (Hetero)aryl Halide + Amine + CO | Light-driven cobalt-catalyzed carbonylation. nih.gov |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound and its analogues is an area of growing interest, driven by the need for more sustainable and environmentally benign chemical processes. While specific research on green synthetic routes for this compound is not extensively documented, the principles of green chemistry can be applied by examining methodologies for structurally similar compounds, particularly β-enaminones. These approaches focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

One of the core tenets of green chemistry is the reduction or elimination of volatile and hazardous organic solvents. Research into the synthesis of β-enaminones has demonstrated the feasibility and benefits of solvent-free approaches. For instance, the reaction of β-dicarbonyl compounds with amines can be conducted under solvent-free conditions, often with the aid of a catalyst, to produce β-enaminones in high yields. mdpi.comajgreenchem.comresearchgate.netnih.gov This approach not only reduces solvent waste but can also simplify product purification.

Furthermore, the use of heterogeneous and recyclable catalysts is a significant advancement in the green synthesis of β-enaminones. Catalysts such as silica (B1680970) sulfuric acid (SSA) and polyphosphoric acid supported on silica (PPA-SiO2) have been effectively used in solvent-free conditions to promote the reaction between β-dicarbonyls and amines. mdpi.comresearchgate.net These solid-supported catalysts are easily separated from the reaction mixture and can be reused multiple times, which aligns with the green chemistry principle of catalysis over stoichiometric reagents.

Another promising green approach is the use of photocatalysis. Visible-light-induced, photocatalyst-free synthesis of β-enaminones has been reported, offering an environmentally friendly and efficient method. rsc.org This technique avoids the need for metal catalysts and often proceeds under mild reaction conditions.

By analogy, the synthesis of this compound, which is traditionally likely to involve organic solvents and potentially harsh reagents, could be significantly improved by adopting these green methodologies. The following data tables summarize findings from studies on the synthesis of analogous β-enaminones, illustrating the potential for applying these green principles to the synthesis of this compound.

Catalytic Solvent-Free Synthesis of β-Enaminones

The following table details the use of various catalysts in the solvent-free synthesis of β-enaminones, highlighting the reaction conditions and yields.

| Catalyst | Reactants | Temperature (°C) | Time | Yield (%) | Reference |

| PPA-SiO₂ | 1,3-dicarbonyl compounds and amines | Not specified | Not specified | up to 90% | mdpi.com |

| Silica Sulfuric Acid | β-dicarbonyl compounds and amines | 80 | Short | High to excellent | researchgate.net |

| [(PPh₃)AuCl]/AgOTf | 1,3-dicarbonyl compounds and primary amines | Room Temperature | Not specified | Good to excellent | nih.gov |

Comparison of Conventional vs. Green Synthesis Approaches for Amides

This table provides a conceptual comparison of potential synthetic routes for this compound, contrasting traditional methods with greener alternatives based on general principles of green amide synthesis.

| Parameter | Conventional Synthesis | Green Synthesis Approach |

| Solvent | Typically organic solvents (e.g., toluene, dichloromethane) | Solvent-free or green solvents (e.g., water, ethanol) |

| Catalyst | Often stoichiometric reagents or hazardous catalysts | Recyclable heterogeneous catalysts (e.g., solid acids) or biocatalysts |

| Energy | Often requires high temperatures and prolonged heating | Milder reaction conditions, potentially using microwave or light irradiation |

| Waste | Generation of solvent waste and byproducts | Minimal waste, high atom economy |

| Work-up | Often involves liquid-liquid extraction and column chromatography | Simplified purification, often by filtration |

By integrating these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable, safer, and more efficient. Future research in this area would benefit from direct studies on the application of these methods to the target compound, further validating the potential for a greener pharmaceutical and chemical industry.

Chemical Reactivity and Mechanistic Organic Transformations of N Phenyl 3 Morpholinocrotonamide

Reactivity of the Amide Bond: Hydrolysis and Transamidation

The amide bond in N-Phenyl-3-morpholinocrotonamide, while generally stable, can undergo cleavage through hydrolysis or be converted to other amides via transamidation.

Hydrolysis: The hydrolysis of amides can occur under acidic or basic conditions. libretexts.org Under acidic conditions, the reaction is catalyzed by an acid, typically involving the reaction of the amide with water. libretexts.org For instance, heating an amide like ethanamide with a dilute acid such as hydrochloric acid yields ethanoic acid and ammonium (B1175870) ions. libretexts.org Alkaline hydrolysis involves reaction with hydroxide (B78521) ions, often upon heating, to produce a carboxylate salt and ammonia (B1221849) or an amine. libretexts.orgarkat-usa.org The rate of alkaline hydrolysis can be influenced by the substituents on the amide. For example, tertiary amides can be hydrolyzed under non-aqueous conditions using sodium hydroxide in a methanol/dichloromethane mixture. arkat-usa.org The mechanism of alkaline amide hydrolysis is similar to that of esters, involving a tetrahedral intermediate. arkat-usa.org However, this intermediate can revert to the starting amide more readily than proceeding to the hydrolysis products. arkat-usa.org

Transamidation: This process involves the conversion of one amide to another and is a fundamental reaction in organic chemistry. researchgate.netmdpi.com Transamidation reactions can be facilitated by catalysts. For instance, iron(III) catalysts have been used for the transamidation of carboxamides. mdpi.com The reaction time for transamidation often depends on the nature of the starting amide, with primary amides generally reacting faster than secondary and tertiary amides. mdpi.com Boric acid has also been shown to catalyze the transamidation of amides. mdpi.com In some cases, N-acylated amides can undergo transamidation reactions. researchgate.net

Electrophilic and Nucleophilic Reactions of the Morpholine (B109124) Ring

The morpholine ring in this compound contains a secondary amine functionality, which is a key center for its reactivity. This nitrogen atom can act as a nucleophile and is also susceptible to reactions with electrophiles.

Nucleophilic Character: The lone pair of electrons on the nitrogen atom of the morpholine ring allows it to participate in nucleophilic reactions. For example, it can react with alkyl halides in nucleophilic substitution reactions. ub.edu

Reactions with Electrophiles: The nitrogen atom can be targeted by various electrophiles. For instance, it can be formylated in reactions with the Vilsmeier-Haack reagent. udhtu.edu.ua

Investigations into the α,β-Unsaturated System (Crotonamide) Reactivity

The α,β-unsaturated carbonyl moiety in the crotonamide (B15916) portion of the molecule is a classic Michael acceptor, making it susceptible to conjugate addition reactions. pressbooks.pub The reactivity of such systems is influenced by the polarization of the double bond due to the electron-withdrawing nature of the carbonyl group. escholarship.org This creates partial positive charges on both the carbonyl carbon and the β-carbon, allowing for both 1,2- and 1,4-additions. pressbooks.pub

The reactivity of α,β-unsaturated carbonyl compounds with nucleophiles like thiols is a well-studied area. nih.gov The rate of these hetero-Michael addition reactions is dependent on various factors including the solvent, temperature, and the pKa of the thiol. nih.gov Generally, unfunctionalized acrylamides are considered weak electrophiles. nih.gov

Table 1: Reactivity of α,β-Unsaturated Carbonyls

| Reactant | Reaction Type | Conditions | Product |

|---|---|---|---|

| α,β-Unsaturated Aldehyde/Ketone | 1,4-Conjugate Addition | Organocuprate Reagent (R₂CuLi) | β-Substituted Carbonyl Compound |

| Acrylamides | Hetero-Michael Addition | Thiols (e.g., N-acetyl-cysteine) | Thiol Adduct |

| α,β-Unsaturated Carbonyls | Reaction with Free Chlorine | Aqueous, varying pH | Halogenated Products |

Cycloaddition and Annulation Reactions: Formation of Heterocyclic Systems (e.g., Pyridinones from Crotonamides)

The crotonamide framework can serve as a building block for the synthesis of various heterocyclic systems through cycloaddition and annulation reactions.

Pyridinone Synthesis: Substituted pyridinones can be synthesized from β-substituted enamines, such as crotonamides, and cyanoacetamide. scholaris.ca The reaction can proceed through a dihydropyridine (B1217469) intermediate which, upon heating under acidic conditions, yields the pyridinone. scholaris.ca Another method involves the reaction of 1,1-enediamines with β-substituted enamines. scholaris.ca The Bohlmann-Rahtz pyridine (B92270) synthesis offers a pathway to substituted pyridines from the condensation of enamines with ethynylketones, followed by a heat-induced cyclodehydration. organic-chemistry.org Acid catalysis can lower the temperature required for the cyclodehydration step. organic-chemistry.org

Other Cycloadditions: The α,β-unsaturated system can potentially participate in various cycloaddition reactions, such as [3+2] and [4+3] cycloadditions, which are powerful tools for constructing five- and seven-membered rings, respectively. mdpi.comuq.edu.aumdpi.com For example, nitrones are common 1,3-dipoles used in [3+2] cycloadditions to form isoxazolidines. mdpi.com

Exploration of Tautomeric Forms and Rearrangements in this compound

Tautomerism: Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. wikipedia.org For this compound, several tautomeric forms are conceivable, including keto-enol and amide-imidic acid tautomerism. wikipedia.org The enamine-imine tautomerism (H−N−C=C ⇌ N=C−C−H) is particularly relevant to the crotonamide structure. wikipedia.org The position of the tautomeric equilibrium can be influenced by factors like the solvent and substituents. unifr.ch

Rearrangements: The molecular framework of this compound could potentially undergo various rearrangements under specific conditions. Cationic rearrangements, for example, are common in organic chemistry and can lead to significant structural changes. msu.edu Nitrile imines, which could potentially be formed from related precursors, are known to undergo cyclizations and rearrangements. nih.gov

Functional Group Interconversions for Analogue Synthesis

The functional groups present in this compound offer multiple handles for chemical modification to generate a library of analogues.

Amide Bond Modification: The amide nitrogen can be functionalized, for example, by reaction with reagents like benzyl (B1604629) chloroformate. researchgate.net

Interconversion of the Crotonamide Moiety: The α,β-unsaturated system can be modified through various reactions. For example, the double bond could be reduced or functionalized. The carbonyl group could be converted to an alcohol or other functionalities.

Modification of the Phenyl Ring: The phenyl group can undergo electrophilic aromatic substitution reactions to introduce various substituents, thereby modifying the electronic and steric properties of the molecule.

General Functional Group Interconversions: A wide array of standard organic transformations can be applied to modify the molecule. For instance, alcohols can be converted to good leaving groups like sulfonate esters (e.g., mesylates, tosylates) and subsequently displaced by nucleophiles to introduce new functional groups. ub.eduvanderbilt.edu Halides can also serve as effective leaving groups in substitution reactions. vanderbilt.edu

Computational Chemistry and Theoretical Characterization of N Phenyl 3 Morpholinocrotonamide

Quantum Chemical Calculations: Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-Phenyl-3-morpholinocrotonamide at the electronic level. These methods allow for the detailed analysis of molecular orbitals, electron density distribution, and the prediction of molecular stability and reactivity.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules due to its excellent balance of accuracy and computational cost. nih.gov For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), are utilized to determine its optimized ground state geometry and a suite of electronic properties that govern its reactivity. nih.gov

A key aspect of this analysis involves the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability and reactivity of the molecule. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

Global reactivity descriptors derived from the HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), provide further quantitative measures of the molecule's reactivity. For instance, the electrophilicity index helps in classifying the molecule as a strong or marginal electrophile, which is crucial for predicting its behavior in chemical reactions. mdpi.com

The distribution of electron density and the molecular electrostatic potential (MEP) map are also valuable outputs of DFT calculations. nih.gov The MEP map visually represents the regions of positive and negative electrostatic potential on the molecular surface, identifying potential sites for electrophilic and nucleophilic attack. For this compound, the nitrogen and oxygen atoms of the morpholine (B109124) ring and the carbonyl oxygen of the amide group are expected to be regions of negative potential, while the hydrogen atoms of the phenyl ring and the amide group would exhibit positive potential.

Illustrative Data Table: Calculated Quantum Chemical Parameters for this compound

| Parameter | Symbol | Value (a.u.) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -0.235 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.045 |

| HOMO-LUMO Energy Gap | ΔE | 0.190 |

| Electronegativity | χ | 0.140 |

| Chemical Hardness | η | 0.095 |

Note: The values in this table are hypothetical and serve to illustrate the typical output of a DFT calculation for a molecule like this compound.

Molecular Dynamics Simulations: Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide insights into the static electronic properties of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective on its behavior over time, considering its conformational flexibility and interactions with its environment. MD simulations are particularly valuable for exploring the conformational landscapes of flexible molecules like this compound and understanding the influence of solvents on its structure and dynamics. mdpi.comresearchgate.net

In an MD simulation, the atoms of the molecule and the surrounding solvent molecules are treated as classical particles, and their trajectories are calculated by solving Newton's equations of motion. This allows for the exploration of the potential energy surface of the molecule and the identification of its most stable conformations. For this compound, key conformational degrees of freedom would include the rotation around the C-N bonds of the amide and morpholine groups, as well as the orientation of the phenyl ring.

By analyzing the simulation trajectory, one can generate Ramachandran-like plots for the relevant dihedral angles to visualize the accessible conformational space and identify low-energy conformers. This information is crucial for understanding how the molecule might adopt specific shapes to interact with biological targets or participate in chemical reactions.

Furthermore, MD simulations explicitly model the solvent, providing a detailed picture of solvation effects. The simulations can reveal the structure of the solvent shell around this compound, including the formation of hydrogen bonds between the molecule's polar groups (e.g., the carbonyl oxygen and morpholine oxygen) and water molecules. Understanding solvation is critical as it can significantly influence the molecule's conformational preferences and reactivity. nih.gov

Reaction Mechanism Elucidation via Molecular Electron Density Theory (MEDT)

Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding the mechanisms of chemical reactions by analyzing the changes in electron density along the reaction pathway. This approach moves beyond the traditional frontier molecular orbital theory by focusing on the role of the electron density in bond formation and breaking.

For this compound, which possesses an enamine-like scaffold, MEDT could be particularly insightful for elucidating its participation in reactions such as cycloadditions. masterorganicchemistry.comresearchgate.net Enamines are known to participate in various cycloaddition reactions, and MEDT can provide a detailed understanding of the molecular mechanism of these transformations. nih.govnih.gov

A typical MEDT study involves locating the transition state structures for a given reaction and then performing a Bonding Evolution Theory (BET) analysis. BET analyzes the topological changes of the electron localization function (ELF) along the reaction coordinate, providing a clear picture of the sequence of bond formation and breaking events. This allows for a precise characterization of the reaction mechanism as either concerted or stepwise. mdpi.com

By applying MEDT to a reaction involving this compound, researchers could determine the nucleophilic and electrophilic character of the reactants and predict the regioselectivity and stereoselectivity of the reaction. This level of mechanistic detail is invaluable for designing new synthetic routes and for understanding the underlying principles that govern the reactivity of this class of compounds.

In Silico Prediction of Molecular Interactions and Binding Affinities

In the context of drug discovery and development, in silico methods for predicting molecular interactions and binding affinities are indispensable tools. Molecular docking is a prominent technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govresearchgate.netalrasheedcol.edu.iq

For this compound, molecular docking studies can be employed to investigate its potential interactions with various biological targets, such as enzymes or receptors. researchgate.netnih.gov These studies can help to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding affinity. tandfonline.com The morpholine moiety, for instance, is known to participate in various molecular interactions that can enhance potency and modulate pharmacokinetic properties. nih.gove3s-conferences.org

The results of molecular docking are often quantified by a scoring function that estimates the binding free energy, providing a rank-ordering of different binding poses or different ligands. This information can guide the rational design of more potent and selective analogs of this compound.

Following molecular docking, MD simulations can be used to refine the predicted binding pose and to assess the stability of the ligand-receptor complex over time. mdpi.com By calculating the binding free energy using more rigorous methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or free energy perturbation (FEP), a more accurate prediction of the binding affinity can be obtained. These computational predictions are vital for prioritizing compounds for experimental testing, thereby accelerating the drug discovery process.

Illustrative Data Table: Predicted Binding Affinities of this compound with a Hypothetical Protein Target

| Docking Program | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| AutoDock Vina | -7.5 | TYR 84, LEU 121, SER 210 |

| GOLD Suite | -8.2 | TYR 84, PHE 212, ASN 118 |

Note: The values and interacting residues in this table are for illustrative purposes and represent the type of data generated from molecular docking studies.

Molecular Interactions and Preclinical Mechanistic Investigations of N Phenyl 3 Morpholinocrotonamide and Analogues Non Clinical Focus

Molecular Docking Studies with Biological Macromolecules

Molecular docking simulations have been instrumental in elucidating the potential binding modes and interaction sites of N-Phenyl-3-morpholinocrotonamide and its analogues with various biological macromolecules. These computational studies provide valuable insights into the molecular basis of their activity and help identify potential protein and enzyme targets.

Characterization of Binding Modes and Interaction Sites (e.g., hydrogen bonding networks, hydrophobic contacts)

Docking studies have revealed that this compound and related compounds can adopt specific conformations within the binding pockets of target proteins, stabilized by a network of interactions. For instance, in the context of quinazolinone analogs, which share structural similarities, docking analyses have shown that the acetamido NH group can form hydrogen bonds with amino acid residues like GLU 204, THR 203, and LYS 177 in the active site of Sortase A from Staphylococcus aureus. scholarsresearchlibrary.com Similarly, docking of phthalimide (B116566) derivatives, which also possess an N-phenyl group, into the voltage-gated sodium channel NaV1.2 model indicated interactions primarily with the II-S6 residues through hydrogen bonds, along with hydrophobic interactions in domains I, II, III, and IV. nih.gov

The orientation of the ligand within the binding site is crucial. For some inhibitors, the addition of a chemical group can cause the ligand to adopt an alternate binding mode, sometimes pushing away protein sidechains or even entire loops to accommodate the larger molecule. nih.gov

Identification of Potential Protein and Enzyme Targets (e.g., α-amylase, PI3Kα, bacterial receptors)

Through molecular docking and other preclinical investigations, several potential protein and enzyme targets for this compound and its analogues have been identified. These include:

α-Amylase: This enzyme is involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing diabetes. nih.govplos.org N-phenyl piperazine (B1678402) derivatives have been identified as potential α-amylase inhibitors through molecular docking studies, with some compounds showing commendable docking scores. biomedpharmajournal.orgresearchgate.net

Phosphatidylinositol 3-kinase α (PI3Kα): This enzyme is a key component of a signaling pathway that is frequently overactivated in various human cancers. mdpi.comxiahepublishing.com N-phenyl-4-hydroxy-2-quinolone-3-carboxamide derivatives have been designed and identified as potential inhibitors of PI3Kα. mdpi.com The development of selective PI3Kα inhibitors is an active area of research to minimize off-target effects. nih.govthe-innovation.org

Bacterial Receptors: The antibacterial potential of related compounds has been explored. For example, quinazolinone derivatives have been docked against Sortase A of Staphylococcus aureus, an enzyme crucial for the virulence of this bacterium. scholarsresearchlibrary.com

Xanthine (B1682287) Oxidase (XO): N-phenyl aromatic amides have been investigated as inhibitors of XO, an enzyme involved in hyperuricemia. nih.gov

Voltage-Gated Sodium Channels: As mentioned, phthalimide derivatives with an N-phenyl group have been studied for their potential to block these channels, which is relevant for conditions like epilepsy. nih.gov

Mechanistic Elucidation of Receptor or Enzyme Modulation (focus on molecular events, not therapeutic outcome)

The modulation of receptor or enzyme activity by this compound and its analogues occurs through specific molecular events at the binding site. For enzymes, this often involves the inhibition of their catalytic activity.

For instance, in the case of α-amylase and α-glucosidase, inhibitors can delay carbohydrate digestion by competing with the natural substrates for binding at the active site or by binding to an allosteric site, which changes the enzyme's conformation and reduces its efficiency. nih.govmdpi.com Kinetic studies of quinoline (B57606) hybrids have shown a non-competitive mode of α-glucosidase inhibition, indicating they are allosteric inhibitors. mdpi.com

With PI3Kα, inhibitors block the phosphorylation of downstream targets like AKT, which in turn inhibits cell proliferation and can induce apoptosis in cancer cells with mutations in the PIK3CA gene. xiahepublishing.comnih.gov The binding of an inhibitor to the kinase domain of PI3Kα prevents the enzyme from carrying out its normal function in the signaling cascade. mdpi.com

In some cases, the interaction can be covalent. For example, certain N-phenyl-N'-(2-chloroethyl)ureas are proposed to form a covalent bond with Glu-β198 in the colchicine-binding site of tubulin, leading to conformational changes in the protein. ulaval.ca The binding of electrophilic ligands to the TRPA1 ion channel, for instance, induces a conformational change that is translated to the entire receptor, leading to channel opening. mdpi.com

The modulation mechanism can also involve disrupting protein-protein interactions or stabilizing a particular protein conformation. The binding of a ligand can induce conformational changes that either activate or inhibit the protein's function.

Structure-Activity Relationship (SAR) Profiling in Context of Molecular Interactions

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. These studies, often guided by molecular docking, help in optimizing lead compounds to improve their potency and selectivity.

Impact of N-Substituent Modifications on Binding Profiles

Modifications to the N-substituent of the phenyl ring can have a significant impact on the binding affinity and activity of these compounds. For example, in a series of N-aryl phthalimide analogues targeting sodium channels, the presence of an electronegative group at the meta position of the N-aryl part was suggested to be beneficial for potency. nih.gov In another study on pyrrolidine (B122466) pentamine derivatives, alterations at the R1 position, which included an S-phenyl moiety, demonstrated the essential nature of this group and its distance from the scaffold for inhibitory activity. mdpi.com

Similarly, for N-phenyl aromatic amide derivatives as xanthine oxidase inhibitors, extensive SAR studies have been conducted by synthesizing various derivatives to identify the most potent inhibitors. nih.gov The inclusion of a hydroxyl group at the second position of the phenyl ring in one compound series improved inhibitory action, while a simple phenyl group resulted in mild activity. researchgate.net The presence of electron-withdrawing groups, such as a chloro group, has also been shown to increase activity in some cases. researchgate.net

Contributions of the Crotonamide (B15916) Scaffold to Ligand-Target Complementarity

The crotonamide scaffold, a core structural feature of this compound and its analogues, plays a pivotal role in defining their molecular interactions and, consequently, their preclinical mechanistic profiles. This unsaturated amide moiety is not merely a passive linker but an active contributor to ligand-target complementarity through a combination of its structural rigidity, electronic properties, and potential for specific intermolecular interactions.

A crucial aspect of the crotonamide scaffold is its nature as a Michael acceptor. The electrophilic β-carbon of the α,β-unsaturated system is susceptible to nucleophilic attack from amino acid residues within a biological target, such as the thiol group of cysteine or the imidazole (B134444) ring of histidine. This can lead to the formation of a covalent bond between the ligand and the target protein. Such covalent interactions are often associated with irreversible or long-lasting inhibition, which can be a desirable feature in drug design. For instance, in the context of kinase inhibitors, the crotonamide moiety has been incorporated into molecules designed to target cysteine residues in the ATP binding pocket of enzymes like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

Beyond its potential for covalent bonding, the crotonamide scaffold also contributes to non-covalent interactions that are essential for ligand-target complementarity. The amide group itself is a key pharmacophoric feature, capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). These hydrogen bonding capabilities allow for specific and directional interactions with amino acid residues in a binding site, contributing significantly to binding affinity and selectivity.

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like N-Phenyl-3-morpholinocrotonamide. By analyzing the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, the connectivity of atoms and the electronic environment of each nucleus can be mapped out.

In the ¹H NMR spectrum, the chemical shifts (δ) are indicative of the local electronic environment of the protons. Protons in different parts of the this compound molecule, such as the phenyl ring, the morpholine (B109124) ring, and the crotonamide (B15916) backbone, will resonate at distinct frequencies. For instance, aromatic protons on the phenyl group typically appear in the downfield region (higher δ values), while protons on the aliphatic morpholine ring and the crotonamide chain are found at more upfield positions (lower δ values). ucl.ac.ukorganicchemistrydata.org The integration of these signals provides the ratio of protons in each unique environment.

Spin-spin coupling, observed as splitting of NMR signals, reveals information about neighboring protons. libretexts.org The magnitude of the coupling constant (J), measured in Hertz (Hz), can help determine the relative stereochemistry of protons, such as the cis or trans configuration across the double bond in the crotonamide moiety. ipb.pt

¹³C NMR spectroscopy provides complementary information, with each unique carbon atom in the molecule giving a distinct signal. ipb.pt The chemical shifts of the carbon signals indicate their hybridization and the nature of the atoms they are bonded to. For example, the carbonyl carbon of the amide group will have a characteristic downfield chemical shift. ipb.pt

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to further elucidate the structure. COSY spectra show correlations between coupled protons, helping to trace out the spin systems within the molecule. ipb.pt HSQC spectra correlate proton signals with the carbon signals of the atoms they are directly attached to, providing unambiguous C-H assignments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-H | 7.0 - 7.6 | 120 - 140 |

| Amide N-H | 7.5 - 8.5 | N/A |

| Vinyl C-H | 5.5 - 6.5 | 100 - 120 |

| Morpholine CH₂-N | 3.5 - 3.8 | 45 - 55 |

| Morpholine CH₂-O | 3.6 - 3.9 | 65 - 70 |

| Crotonamide CH₃ | 1.8 - 2.2 | 15 - 25 |

| Amide C=O | N/A | 160 - 175 |

| Vinyl C=C | N/A | 125 - 145 |

Note: These are general predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound. copbela.org Both techniques probe the vibrational modes of molecules, but they are based on different physical principles and often provide complementary information. horiba.comlibretexts.org

FT-IR Spectroscopy:

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). vscht.cz Key functional groups within this compound will exhibit characteristic absorption bands.

N-H Stretch: The amide N-H bond will show a stretching vibration typically in the region of 3300-3500 cm⁻¹. instanano.com

C=O Stretch: The carbonyl group of the amide (the "amide I" band) will produce a strong, sharp absorption band around 1680-1630 cm⁻¹. vscht.cz

C=C Stretch: The carbon-carbon double bond in the crotonamide backbone will have a stretching vibration in the 1650-1600 cm⁻¹ region. libretexts.org

C-H Stretches: Aromatic C-H stretching vibrations from the phenyl group are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the morpholine and methyl groups will appear just below 3000 cm⁻¹. libretexts.org

C-O-C Stretch: The ether linkage in the morpholine ring will give rise to a strong C-O-C stretching band, typically in the 1250-1050 cm⁻¹ range. vscht.cz

Raman Spectroscopy:

Raman spectroscopy involves inelastic scattering of monochromatic light, usually from a laser. horiba.com The resulting spectrum shows the frequency shifts of the scattered light, which correspond to the vibrational frequencies of the molecule. While FT-IR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. libretexts.org This often makes Raman a better technique for observing non-polar or symmetric bonds.

For this compound, Raman spectroscopy can provide valuable information:

C=C Stretch: The C=C double bond, being relatively non-polar, often gives a strong signal in the Raman spectrum. beilstein-journals.org

Aromatic Ring Vibrations: The phenyl ring has characteristic "breathing" modes that are often strong in the Raman spectrum, appearing in the 1600-1580 cm⁻¹ and around 1000 cm⁻¹ regions. beilstein-journals.org

Table 2: Characteristic Vibrational Spectroscopy Bands for this compound

| Functional Group | FT-IR Wavenumber (cm⁻¹) | Raman Shift (cm⁻¹) | Vibrational Mode |

| Amide N-H | 3300-3500 (medium) | 3300-3500 (weak) | Stretch |

| Aromatic C-H | 3000-3100 (medium) | 3000-3100 (strong) | Stretch |

| Aliphatic C-H | 2850-2960 (medium) | 2850-2960 (strong) | Stretch |

| Amide C=O | 1630-1680 (strong) | 1630-1680 (medium) | Stretch |

| Alkene C=C | 1640-1680 (medium) | 1640-1680 (strong) | Stretch |

| Aromatic C=C | 1450-1600 (medium-strong) | 1450-1600 (strong) | Ring Stretch |

| C-N | 1200-1350 (medium) | 1200-1350 (medium) | Stretch |

| C-O-C (Ether) | 1070-1150 (strong) | 1070-1150 (weak) | Stretch |

Mass Spectrometry Techniques (HRMS, DCI-CH₄) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS):

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high accuracy allows for the determination of the elemental formula of this compound, as the measured mass can be matched to a unique combination of atoms (C, H, N, O). This is a critical step in confirming the identity of the compound.

Desorption Chemical Ionization (DCI) with Methane (B114726) (CH₄):

DCI is a "soft" ionization technique that is well-suited for analyzing thermally sensitive or non-volatile compounds like this compound. In DCI-MS with methane as the reagent gas, the sample is gently heated on a probe, and the vaporized molecules are ionized through chemical reactions with protonated methane ions. This often results in a prominent protonated molecule [M+H]⁺, which directly provides the molecular weight of the compound.

The fragmentation pattern observed in the mass spectrum gives clues about the structure of the molecule. The bonds in this compound will break in predictable ways upon ionization, leading to the formation of characteristic fragment ions. For example, cleavage of the amide bond, loss of the morpholine ring, or fragmentation of the phenyl group would produce ions with specific m/z values, which can be used to piece together the molecular structure.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline compound at the atomic level. nih.gov This technique involves irradiating a single crystal of this compound with X-rays and analyzing the resulting diffraction pattern. srce.hr

The diffraction pattern provides information about the arrangement of atoms within the crystal lattice. nih.gov By applying complex mathematical algorithms, this pattern can be used to generate a three-dimensional electron density map of the molecule. nih.gov From this map, the positions of individual atoms can be determined with high precision, revealing bond lengths, bond angles, and torsional angles. eurjchem.com

For this compound, X-ray crystallography would definitively confirm:

The stereochemistry at the double bond (E/Z configuration).

The planarity of the amide group and the phenyl ring.

The conformation of the morpholine ring (e.g., chair or boat).

Intermolecular interactions, such as hydrogen bonding, in the crystal packing. eurjchem.com

The structural data obtained from X-ray crystallography provides unequivocal proof of the molecule's identity and spatial arrangement. nih.gov

Chromatographic Separations (HPLC-UV/HR-MS, RP-HPLC) for Purity and Retention Behavior

Chromatographic techniques are essential for assessing the purity of this compound and for studying its retention behavior, which can provide insights into its physicochemical properties.

High-Performance Liquid Chromatography with UV and High-Resolution Mass Spectrometry Detection (HPLC-UV/HR-MS):

HPLC is a powerful separation technique that can be used to separate this compound from any impurities or related compounds. nih.gov The sample is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through the column. The separation is based on the differential partitioning of the components between the stationary and mobile phases.

UV Detection: As the separated components elute from the column, they pass through a UV detector. Since this compound contains a phenyl group and a conjugated system, it will absorb UV light, allowing for its detection and quantification.

HR-MS Detection: Coupling the HPLC system to a high-resolution mass spectrometer allows for the simultaneous acquisition of chromatographic and mass spectral data. nih.gov This provides the retention time of the compound, its UV absorbance profile, and its accurate mass, confirming the identity and purity of the main peak.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

RP-HPLC is a common mode of HPLC where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is polar (e.g., a mixture of water and acetonitrile (B52724) or methanol). nih.govpensoft.net The retention time of a compound in RP-HPLC is related to its hydrophobicity; more hydrophobic compounds are retained longer on the column.

By systematically varying the composition of the mobile phase, the retention behavior of this compound can be studied. This information is useful for:

Purity Assessment: A single, sharp peak in the chromatogram under various conditions is a strong indicator of high purity.

Method Development: Understanding the retention behavior is crucial for developing and optimizing analytical methods for the quantification of this compound in various matrices.

Physicochemical Characterization: The retention data can be used to estimate the compound's lipophilicity (log P), which is an important parameter in drug discovery and development. pensoft.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.